An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1,2,3,4-tetrahydroquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract
Core Physicochemical Data
The known physicochemical properties of 7-Fluoro-1,2,3,4-tetrahydroquinoline are summarized in the table below. It is important to note that while fundamental properties like molecular weight and formula are established, experimental values for thermal properties and distribution coefficients are not widely published.
| Property | Value | Source(s) |
| IUPAC Name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | N/A |
| CAS Number | 939758-75-5 | [1][2] |
| Molecular Formula | C₉H₁₀FN | [1][2] |
| Molecular Weight | 151.18 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥96% | [1] |
| Melting Point | Data not available. The related compound, 6-Fluoro-1,2,3,4-tetrahydroquinoline, has a melting point of 32-34°C. The parent compound, 1,2,3,4-tetrahydroquinoline, melts at 20°C.[3] | N/A |
| Boiling Point | Data not available. The parent compound, 1,2,3,4-tetrahydroquinoline, boils at 251°C.[3] The isomeric 7-Fluoro-1,2,3,4-tetrahydroisoquinoline boils at 227.6°C at 760 mmHg.[4] | N/A |
| logP (o/w) | Data not available. The parent compound, 1,2,3,4-tetrahydroquinoline, has a calculated logP of 2.290.[5] | N/A |
| pKa | Data not available. | N/A |
| Solubility | Data not available. General solubility tests are required. | N/A |
Experimental Protocols for Physicochemical Characterization
This section details the standard experimental methodologies for determining key physicochemical properties.
Workflow for Physicochemical Characterization
A logical workflow is essential for the systematic characterization of a chemical compound like 7-Fluoro-1,2,3,4-tetrahydroquinoline. The process begins with basic identification and purity assessment, followed by the determination of fundamental physical and chemical properties.
Melting Point Determination
The melting point is a crucial indicator of purity.[6] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.
Methodology: Thiele Tube Method [6]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7]
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8][9]
-
Heating: The thermometer and capillary assembly are immersed in a high-boiling point liquid (e.g., silicone oil or paraffin) within a Thiele tube.[6][9] The side arm of the Thiele tube is heated gently with a Bunsen burner to create a convection current that ensures uniform heating.[6]
-
Observation: The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]
Methodology: Capillary Method [11][12]
-
Sample Preparation: A few milliliters of the liquid sample are placed in a small fusion or test tube.[11][12]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[11] The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube or an aluminum block.[11][13] The apparatus should be heated slowly and uniformly.[11]
-
Observation: As the liquid heats, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[11]
-
Data Recording: Heating is stopped, and the apparatus is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For an amine like 7-Fluoro-1,2,3,4-tetrahydroquinoline, the pKa refers to the dissociation constant of its conjugate acid.
Methodology: Potentiometric Titration [14][15]
-
Sample Preparation: A precise amount of the compound is dissolved in deionized water or a suitable solvent to create a solution of known concentration (e.g., 0.05 kmol/m³).[14][16]
-
Titration: The solution is placed in a beaker with a calibrated pH electrode. A standardized titrant (e.g., a strong acid like HCl for a basic compound) is added in small, precise increments.[14][16]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[14]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.[14] The pKa is the pH value at the half-equivalence point, where half of the amine has been protonated.[14] This corresponds to the inflection point on the titration curve.
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[17] It is defined as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[17]
Methodology: Shake-Flask Method [17][18]
-
Phase Preparation: n-Octanol is saturated with water, and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) is saturated with n-octanol.[19] This creates the two immiscible phases for the experiment.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (or a mixture of both).[19] The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then left to stand for complete phase separation.[18][19]
-
Concentration Measurement: The concentration of the compound in each phase (the octanol layer and the aqueous layer) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[18]
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The logP is the base-10 logarithm of P.[17]
Solubility Determination
Solubility is a fundamental property indicating the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology: Qualitative and Semi-Quantitative Analysis [20][21]
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, 5% HCl, 5% NaOH, 5% NaHCO₃, and organic solvents like ethanol, diethyl ether, and hexane.[20][22]
-
Procedure:
-
Classification:
-
Soluble in water: Indicates the presence of polar functional groups. The pH of the aqueous solution should be tested with litmus or a pH meter to determine if the compound is acidic or basic.[22][23]
-
Insoluble in water, soluble in 5% HCl: Strongly suggests the presence of a basic functional group, such as an amine.[22][23]
-
Insoluble in water, soluble in 5% NaOH: Suggests the presence of an acidic functional group.[22][23]
-
Solubility in organic solvents: Provides information about the overall polarity of the molecule.[21]
-
References
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